molecular formula C8H6F3N3 B12271558 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile

Cat. No.: B12271558
M. Wt: 201.15 g/mol
InChI Key: CEMXVTAYHFCOBU-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often include the use of a solvent like tetrahydrofuran and a base such as tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoro-1-methyl-ethyl)-pyrimidine-5-carbonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

4-(1,1,1-trifluoropropan-2-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C8H6F3N3/c1-5(8(9,10)11)7-6(2-12)3-13-4-14-7/h3-5H,1H3

InChI Key

CEMXVTAYHFCOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1C#N)C(F)(F)F

Origin of Product

United States

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